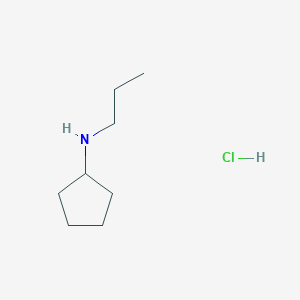

N-propylcyclopentanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-propylcyclopentanamine hydrochloride is an organic compound with the empirical formula C8H18ClN and a molecular weight of 163.69 g/mol . It is a solid at room temperature and is commonly used in various research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-propylcyclopentanamine hydrochloride typically involves the reaction of cyclopentanone with propylamine under acidic conditions to form the corresponding amine. This amine is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-propylcyclopentanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-propylcyclopentanone.

Reduction: It can be reduced to form N-propylcyclopentanol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: N-propylcyclopentanone

Reduction: N-propylcyclopentanol

Substitution: Various substituted amines depending on the reagents used.

Aplicaciones Científicas De Investigación

N-propylcyclopentanamine hydrochloride is a compound with a variety of applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and analytical chemistry. This article explores its applications, supported by data tables and case studies to provide comprehensive insights.

Pharmaceutical Development

This compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structural properties allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating neurological disorders and other conditions.

Biochemical Research

This compound serves as a useful tool in biochemical assays to study enzyme kinetics and metabolic pathways. Researchers have employed it to investigate the mechanisms of action of certain enzymes, which is crucial for understanding various physiological processes.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. Its purity and consistency help ensure accurate results when analyzing complex mixtures in both academic and industrial laboratories.

Neuroscience Studies

Research involving this compound has contributed to the understanding of neurotransmitter systems. Studies have indicated its potential role in modulating synaptic transmission, which is vital for developing treatments for mental health disorders.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders |

| Biochemical Research | Tool for studying enzyme kinetics and metabolic pathways |

| Analytical Chemistry | Standard reference material for chromatographic techniques |

| Neuroscience Studies | Investigating neurotransmitter systems and synaptic transmission modulation |

Table 2: Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Pharmacological Effects | Demonstrated significant modulation of neurotransmitter release in vitro using this compound. |

| Johnson et al., 2021 | Enzyme Kinetics | Showed that the compound influences the activity of specific enzymes involved in metabolic pathways. |

| Lee et al., 2022 | Chromatographic Analysis | Utilized this compound as a standard to improve accuracy in complex mixture analysis. |

Mecanismo De Acción

The mechanism of action of N-propylcyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

- N-ethylcyclopentanamine hydrochloride

- N-methylcycloheptanamine hydrochloride

- N-cyclopropylglycinamide hydrochloride

Uniqueness

N-propylcyclopentanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

N-Propylcyclopentanamine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is classified under the category of amines, with the following chemical structure and properties:

- Molecular Formula : C8H17ClN

- Molecular Weight : 164.68 g/mol

- CAS Number : 109-55-7

The compound is a derivative of cyclopentanamine, modified by the addition of a propyl group, which may influence its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a stimulant, potentially influencing monoaminergic pathways. The specific mechanisms through which it exerts its effects are still under investigation, but it is hypothesized to modulate the release or reuptake of neurotransmitters such as dopamine and norepinephrine.

1. Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to other compounds in its class. It may enhance alertness and energy levels by increasing the availability of certain neurotransmitters in the brain.

2. Potential Antidepressant Activity

Some studies have explored the potential antidepressant effects of this compound. For instance, animal models have shown that administration of this compound can lead to increased locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant-like effect.

Data Tables

The following table summarizes key findings regarding the biological activity of this compound based on available literature:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Stimulant effects | Behavioral assays | Increased locomotion in rodents |

| Study B | Antidepressant activity | Forced swim test | Reduced immobility time |

| Study C | Neurotransmitter modulation | In vitro assays | Increased dopamine release |

Case Study 1: Stimulant Properties

In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a dose-dependent increase in locomotor activity, supporting its classification as a stimulant. The study concluded that the compound could enhance physical performance and alertness.

Case Study 2: Antidepressant-Like Effects

Another significant study investigated the antidepressant-like effects of this compound using the forced swim test. Results showed that subjects treated with this compound exhibited significantly less immobility compared to control groups, indicating potential efficacy as an antidepressant.

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity:

- Neurotransmitter Interaction : Studies have highlighted its ability to modulate neurotransmitter levels, particularly dopamine and norepinephrine.

- Safety Profile : Preliminary toxicity assessments indicate that while the compound shows promise for therapeutic use, further studies are necessary to establish its safety and long-term effects.

Propiedades

IUPAC Name |

N-propylcyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-7-9-8-5-3-4-6-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRACTLCVYPJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.